molecular formula C5H7F3O B8575277 3,3,3-Trifluoro-2,2-dimethylpropanal

3,3,3-Trifluoro-2,2-dimethylpropanal

Cat. No.: B8575277
M. Wt: 140.10 g/mol
InChI Key: WJJZHSXJQPNZOY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dimethylpropanal (CAS: N/A; molecular formula: C₅H₇F₃O) is a fluorinated aldehyde characterized by a trifluoromethyl (-CF₃) group and two methyl (-CH₃) substituents at the β-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of fluorinated heterocycles and pharmaceuticals. Its trifluoromethyl group enhances electrophilicity and metabolic stability, making it valuable in drug discovery .

Properties

Molecular Formula

C5H7F3O

Molecular Weight

140.10 g/mol

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropanal

InChI

InChI=1S/C5H7F3O/c1-4(2,3-9)5(6,7)8/h3H,1-2H3

InChI Key

WJJZHSXJQPNZOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular weight : 140.10 g/mol
  • Boiling point: Not explicitly reported in literature, but analogous fluorinated aldehydes typically exhibit lower boiling points due to reduced intermolecular forces.
  • Reactivity : The aldehyde group undergoes nucleophilic additions, while the CF₃ group stabilizes adjacent carbocations, enabling decarboxylative trifluoromethylation reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

3-Fluoro-2,2-dimethylpropanal (CAS: 120688-00-8)

  • Molecular formula : C₅H₉FO
  • Molecular weight : 104.12 g/mol
  • Key differences :
    • Replaces one fluorine atom in the CF₃ group with hydrogen, reducing electronegativity and steric bulk.
    • Lower metabolic stability compared to the trifluoro analogue, limiting pharmaceutical applications .

3-(4-Chlorophenyl)-2,2-dimethylpropanal (CAS: 22489-78-7)

  • Molecular formula : C₁₁H₁₃ClO
  • Molecular weight : 196.67 g/mol
  • Key differences :
    • Contains a chlorophenyl group instead of CF₃, enhancing lipophilicity but reducing electronic effects.
    • Primarily used in agrochemicals rather than drug synthesis .

Lambda-cyhalothrin (CAS: 91465-08-6)

  • Molecular formula: C₂₃H₁₉ClF₃NO₃
  • Molecular weight : 449.85 g/mol
  • Key differences :
    • A pyrethroid insecticide containing a 3-(2-chloro-3,3,3-trifluoro-propenyl) group.
    • Demonstrates higher toxicity to pests but lacks the aldehyde functionality critical for nucleophilic reactions .

Pharmacological and Industrial Relevance

  • 3,3,3-Trifluoro-2,2-dimethylpropanal derivatives (e.g., VX-445) show promise in treating cystic fibrosis by rescuing F508del-CFTR trafficking defects .
  • Lambda-cyhalothrin and related pyrethroids dominate agricultural markets but face environmental persistence concerns .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves the hydrolysis of 1,1-dialkoxy-3,3,3-trifluoropropane derivatives (CF₃CH₂CH(OR)₂) using acetic acid and a Brønsted acid catalyst. The reaction proceeds via nucleophilic attack of acetic acid on the acetal carbon, followed by elimination of the alkoxy group to yield the aldehyde. The general reaction is:

CF3CH2CH(OR)2+CH3COOHH+CF3CH2CHO+CH3COOR\text{CF}3\text{CH}2\text{CH(OR)}2 + \text{CH}3\text{COOH} \xrightarrow{\text{H}^+} \text{CF}3\text{CH}2\text{CHO} + \text{CH}_3\text{COOR}

Key parameters include:

  • Catalysts : Sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, or trifluoroacetic acid.

  • Temperature : 90–140°C.

  • Molar Ratios : Substrate/acetic acid/catalyst = 1:(2–2.5):(0.1–0.6).

Optimization and Yields

In a representative example, 25 g of 1,1-dimethoxy-3,3,3-trifluoropropane reacted with 19 g acetic acid and 1.54 g sulfuric acid at 90°C for 2 hours, yielding 16.8 g (95%) of product. Longer alkyl chains (e.g., dibutoxy derivatives) required higher temperatures (110°C) but achieved yields up to 97%.

Table 1: Performance of Selected Catalysts

Substrate (R Group)CatalystTemperature (°C)Time (h)Yield (%)
MethoxyH₂SO₄90295
EthoxyH₂SO₄100395.5
PropoxyHCl110696.4
Butoxyp-TsOH110897.0

Oxidation of 3,3,3-Trifluoro-2,2-dimethylpropanol

Oxidizing Agents and Conditions

An alternative route involves oxidizing 3,3,3-trifluoro-2,2-dimethylpropanol using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For instance, WO2015129926A1 describes a 91% yield via oxidation under mild conditions. The reaction is typically conducted in dichloromethane at 0–25°C to prevent over-oxidation to the carboxylic acid.

Challenges and Solutions

Over-oxidation remains a critical issue. Stabilizing the aldehyde through in-situ protection (e.g., forming acetals) or using stoichiometric oxidants like Swern reagents (oxalyl chloride/DMSO) has been explored.

Hydrolysis of 3,3,3-Trifluoro-2,2-dimethylpropanenitrile

Alkaline Hydrolysis

A two-step process converts nitriles to aldehydes via intermediate imines. In one protocol, 18 g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile was refluxed with 5 M NaOH at 90–100°C, followed by acidification to pH 1 with HCl, yielding 84.3% product.

Side Reactions and Mitigation

Competitive hydrolysis to the carboxylic acid is minimized by controlling pH and reaction time. Excess NaOH (>3 eq.) favors the acid, while shorter reaction times (≤6 hours) preserve the aldehyde.

Chlorination of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

Synthesis of Acyl Chloride Intermediate

3,3,3-Trifluoro-2,2-dimethylpropanoic acid (CAS: 889940-13-0) is treated with oxalyl chloride and a catalytic amount of DMF in dichloromethane to form the acyl chloride. The intermediate is unstable and typically used in situ for further reductions.

Reduction to Aldehyde

The acyl chloride is reduced to the aldehyde using Rosenmund catalysts (Pd/BaSO₄) or lithium tri-tert-butoxyaluminum hydride (LTBA). Yields range from 70–85%, with over-reduction to the alcohol being a common side reaction.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Each Method

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-catalyzed hydrolysis95–9798HighHigh
Alcohol oxidation85–9195ModerateModerate
Nitrile hydrolysis80–8490ModerateLow
Acyl chloride reduction70–8585–90LowHigh

Characterization and Quality Control

Key analytical data for 3,3,3-trifluoro-2,2-dimethylpropanal include:

  • ¹H NMR (CDCl₃): δ 9.72 (m, 1H, CHO), 3.22 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃): δ 191.90 (CHO), 123.95 (CF₃), 47.03 (CH₂).

  • MS : m/z 112 (M⁺), base peak at m/z 64 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3,3-Trifluoro-2,2-dimethylpropanal, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves fluorination and aldehyde functionalization. For analogs like methyl 3,3,3-trifluoro-2,2-dimethylpropanoate, fluorination of dimethylpropanol precursors using SF₄ or ClF₃ is common, followed by oxidation to the aldehyde . Key parameters include temperature (often 0–50°C), anhydrous conditions, and catalysts like BF₃·Et₂O. Yields depend on steric hindrance from dimethyl groups; optimizing stoichiometry of fluorinating agents (e.g., 1.2–1.5 eq) improves efficiency .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -70 ppm for CF₃) and ¹H NMR (aldehyde proton δ ~9.5–10.0 ppm, split due to coupling with CF₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z ~158.05 for C₅H₇F₃O).
  • X-ray Crystallography : For solid-state conformation analysis, though crystallization may require low-temperature techniques due to volatility .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation. Use desiccants (e.g., molecular sieves) to avoid hydration. Handle in fume hoods with nitrile gloves; the compound may exhibit acute toxicity (similar aldehydes show H302: harmful if swallowed) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The CF₃ group is strongly electron-withdrawing, polarizing the aldehyde carbonyl and enhancing electrophilicity. In nucleophilic additions (e.g., Grignard reactions), monitor regioselectivity via in situ IR spectroscopy (C=O stretch ~1720 cm⁻¹). Compare kinetics with non-fluorinated analogs to quantify rate enhancement (e.g., second-order rate constants using UV-Vis for imine formation) .

Q. What computational strategies are suitable for studying its interactions with biological targets like CFTR?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., 125 ns trajectories in GROMACS) reveal interactions with proteins like CFTR’s MSD1 domain. Key steps:

Docking : Use AutoDock Vina to identify binding poses.

Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinity (~ΔG = -8.5 kcal/mol for CFTR-VX-445 complexes) .

Hydrogen Bond Analysis : Track interactions (e.g., between CF₃ and VX-809’s S364 residue, distance ~2.93 Å) .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated aldehydes?

  • Methodological Answer :

  • Meta-Analysis : Cross-validate using databases like PubChem or ChEMBL for IC₅₀ discrepancies.
  • Assay Standardization : Re-test under controlled conditions (e.g., pH 7.4, 37°C) with cell lines (e.g., HEK293 for cytotoxicity).
  • Proteomics : Identify off-target effects via affinity chromatography and LC-MS/MS .

Q. What strategies enable comparative studies with structural analogs (e.g., 3-fluoro-2,2-dimethylpropanal)?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing CF₃ with Cl or CH₃) and compare logP (via HPLC) and bioactivity.
  • Thermodynamic Profiling : Measure ΔH of solvation (isothermal titration calorimetry) to assess lipophilicity differences .

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